(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione
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Overview
Description
The compound (2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities. The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 1,3,7-trimethylpurine-2,6-dione, is a purine derivative. These compounds are known for their significant roles in biological systems and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as glutamic acid. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry is achieved.
For 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine, the synthesis can be carried out through several methods. One common method involves the methylation of xanthine derivatives. The reaction conditions usually require the presence of methylating agents and controlled temperature settings .
Industrial Production Methods: Industrial production of (2S)-2-aminopentanedioic acid often involves fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity.
The industrial production of 1,3,7-trimethylpurine-2,6-dione involves extraction from natural sources such as coffee beans and tea leaves, followed by purification processes. Alternatively, synthetic methods using chemical precursors are also employed .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-aminopentanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
1,3,7-trimethylpurine-2,6-dione undergoes reactions such as methylation, demethylation, and oxidation. Common reagents include methyl iodide for methylation and hydrogen peroxide for oxidation .
Major Products Formed: The major products formed from the reactions of (2S)-2-aminopentanedioic acid include derivatives such as N-acylated compounds and reduced forms like 2-aminopentanoic acid.
For 1,3,7-trimethylpurine-2,6-dione, the major products include various methylated derivatives and oxidized forms such as theobromine and theophylline .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-aminopentanedioic acid is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of enzyme mechanisms and as a standard in analytical techniques.
1,3,7-trimethylpurine-2,6-dione is widely used as a model compound in studies of purine metabolism and as a standard in chromatographic techniques .
Biology: In biological research, (2S)-2-aminopentanedioic acid is used to study neurotransmitter pathways and receptor interactions. It is also used in the development of biosensors.
1,3,7-trimethylpurine-2,6-dione is extensively studied for its effects on the central nervous system, including its role as a stimulant and its impact on neurotransmitter release .
Medicine: In medicine, (2S)-2-aminopentanedioic acid is investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.
1,3,7-trimethylpurine-2,6-dione is used therapeutically to treat conditions such as apnea in premature infants and as a component in pain relief medications .
Industry: In industry, (2S)-2-aminopentanedioic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
1,3,7-trimethylpurine-2,6-dione is used in the food and beverage industry as a stimulant and flavoring agent .
Mechanism of Action
(2S)-2-aminopentanedioic acid: The mechanism of action of (2S)-2-aminopentanedioic acid involves its role as a neurotransmitter and its interaction with specific receptors in the brain. It modulates synaptic transmission and influences various neural pathways .
1,3,7-trimethylpurine-2,6-dione: 1,3,7-trimethylpurine-2,6-dione exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in enhanced neurotransmitter release and stimulation of the central nervous system .
Comparison with Similar Compounds
Similar Compounds:
- (2S)-2-aminobutanedioic acid
- 1,3,7-trimethylxanthine
- 1,3-dimethylxanthine
Uniqueness: (2S)-2-aminopentanedioic acid is unique due to its specific stereochemistry and its role in neurotransmitter pathways. It differs from (2S)-2-aminobutanedioic acid in its carbon chain length and functional groups.
1,3,7-trimethylpurine-2,6-dione is unique due to its specific methylation pattern, which distinguishes it from other xanthine derivatives like 1,3-dimethylxanthine and 1,3,7-trimethylxanthine .
Properties
CAS No. |
52243-43-3 |
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Molecular Formula |
C13H19N5O6 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C5H9NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;6-3(5(9)10)1-2-4(7)8/h4H,1-3H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
InChI Key |
BDVCIWDTUSHERV-HVDRVSQOSA-N |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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